N,N-bis(2-methoxyethyl)-9H-purin-6-amine
Description
Chemical Identification and Nomenclature
N,N-bis(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by its distinct substitution pattern. The compound’s systematic IUPAC name reflects its molecular structure: a purine core (a bicyclic aromatic system comprising a pyrimidine ring fused to an imidazole ring) substituted at the 6-position with a bis(2-methoxyethyl)amine group. Key identifiers include:
The compound’s structure features two 2-methoxyethyl groups attached to the nitrogen atom at the purine’s 6-position. This substitution introduces steric and electronic modifications to the purine scaffold, which are critical for its physicochemical properties and potential applications in research.
Historical Context in Purine Derivative Research
Purine derivatives have long been a focus of scientific inquiry due to their roles in biological systems, particularly in nucleic acid biochemistry and cellular signaling. The introduction of alkoxyalkyl substituents, such as the 2-methoxyethyl groups in this compound, represents a strategic modification aimed at enhancing solubility, bioavailability, or target specificity.
Historically, purine analogs with ether-linked side chains have been explored for their ability to mimic natural nucleobases while offering improved metabolic stability. For example, compounds like N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine (a structural analog with a benzyl group) have been studied for their potential as intermediates in oligonucleotide synthesis or as modulators of enzymatic activity . The bis(2-methoxyethyl) substitution in this compound may similarly aim to balance lipophilicity and water solubility, a common challenge in drug design.
Research into related purine derivatives, such as those with tert-butyldimethylsilyl (TBDMS) protecting groups or phosphoramidate linkages, highlights the broader interest in functionalizing purines for applications ranging from antiviral therapies to molecular probes . This compound fits into this lineage as a structurally unique variant, though its specific biological or chemical applications remain underexplored in publicly available literature as of 2025.
The compound’s synthetic pathway likely involves alkylation of adenine or a similar purine base with 2-methoxyethyl groups, though detailed protocols are not widely documented. Such methodologies align with established strategies for purine functionalization, where nucleophilic substitution or transition metal-catalyzed coupling reactions are employed to introduce diverse substituents .
Properties
Molecular Formula |
C11H17N5O2 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H17N5O2/c1-17-5-3-16(4-6-18-2)11-9-10(13-7-12-9)14-8-15-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15) |
InChI Key |
CDSMYRXUQBZGQG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Preparation Methods
Procedure:
Reaction Setup :
- 6-Chloropurine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Bis(2-methoxyethyl)amine (1.2–2.0 equiv) is added, followed by a base such as cesium carbonate (2.5 equiv) or potassium carbonate (3.0 equiv).
- The mixture is stirred at 80–120°C for 12–24 hours under inert atmosphere.
Workup :
Purification :
Key Considerations:
- Regioselectivity : The N9 position of purine may compete for alkylation. However, steric and electronic factors favor N6 substitution when using bulky amines.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.
Microwave-Assisted Alkylation
Microwave irradiation significantly reduces reaction times and improves yields. This method is adapted from protocols for synthesizing analogous bis(2-hydroxyethyl)amino purines.
Procedure:
Reaction Setup :
Workup and Purification :
Catalytic Methods Using Lewis Acids
Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O) can accelerate alkylation.
Procedure:
Reaction Setup :
Advantages :
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Regioselectivity |
|---|---|---|---|---|
| Nucleophilic Substitution | 80–120°C, DMF/DMSO | 45–75% | 12–24 h | High (N6 favored) |
| Microwave-Assisted | 100–150°C, solvent-free | 70–85% | 10–30 min | High |
| Catalytic (TMSOTf) | RT, acetonitrile | 75–88% | 1–2 h | Moderate to High |
Challenges and Optimization Strategies
- Byproduct Formation :
- Amine Availability :
- Scale-Up Considerations :
Characterization Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N,N-bis(2-methoxyethyl)-9H-purin-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
N,N-bis(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N,N-bis(2-methoxyethyl)-9H-purin-6-amine , highlighting substituents, synthesis routes, and biological relevance based on the evidence:
Detailed Analysis of Substituent Effects
Substitution at the 6-Position
- Bis(2-methoxyethyl)amine : Introduces polar, electron-donating groups that improve aqueous solubility and reduce plasma protein binding compared to aryl or alkyl substituents. This is critical for CNS-targeting drugs requiring blood-brain barrier penetration.
- Aryl Groups (e.g., 3-chlorophenyl, 3,5-difluorophenyl) : Enhance hydrophobic interactions with enzyme active sites (e.g., cruzain). Fluorinated aryl groups improve metabolic stability by resisting oxidative degradation.
- Cyano Groups: Increase electrophilicity, enabling covalent bond formation with cysteine residues in kinases (e.g., Nek2).
Substitution at the 9-Position
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
